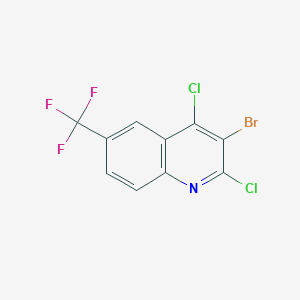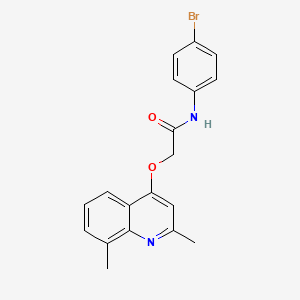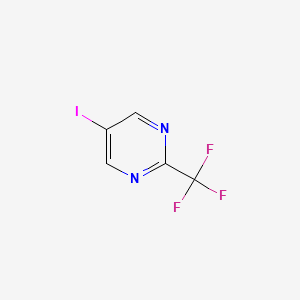
2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid typically involves the reaction of 2-fluorophenylacetic acid with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The trifluoromethyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in its overall structure and reactivity.
2-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid is unique due to the combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
2-[2,2,2-trifluoro-1-(2-fluorophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-4-2-1-3-6(7)9(10(12,13)14)17-5-8(15)16/h1-4,9H,5H2,(H,15,16) |
Clave InChI |
BXILHPKHOKJBAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)OCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)

![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)



![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)

![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)

![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
